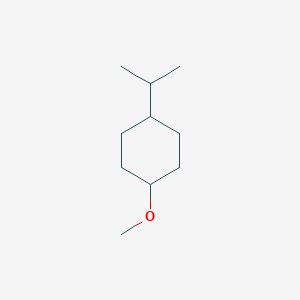

1-Methoxy-4-(propan-2-yl)cyclohexane

Description

Contextualization of Substituted Cyclohexane (B81311) Ethers in Synthetic and Mechanistic Research

Substituted cyclohexane ethers, as a class, are pivotal in both synthetic and mechanistic organic chemistry. researchgate.net They serve as valuable intermediates and model compounds for investigating reaction mechanisms, particularly those involving nucleophilic substitution and elimination reactions. The ether linkage, while generally stable, can participate in cleavage reactions under specific acidic conditions, providing a platform for studying the influence of ring conformation on reactivity.

The synthesis of such ethers often employs classic methodologies, with the Williamson ether synthesis being a prominent example. youtube.commasterorganicchemistry.com This reaction, involving the nucleophilic substitution of an alkyl halide by an alkoxide, is a fundamental transformation taught in introductory organic chemistry and is a reliable method for preparing compounds like 1-methoxy-4-(propan-2-yl)cyclohexane. The typical laboratory synthesis would involve the deprotonation of the precursor alcohol, 4-(propan-2-yl)cyclohexanol, with a strong base to form the corresponding alkoxide, which is then reacted with a methyl halide (e.g., methyl iodide) in an SN2 reaction.

The choice of reactants in the Williamson ether synthesis is crucial and is dictated by the principles of SN2 reactions. For the synthesis of this compound, the reaction between the sodium salt of 4-(propan-2-yl)cyclohexanol and a methyl halide is preferred over the reaction of a 4-(propan-2-yl)cyclohexyl halide and sodium methoxide. The latter combination would likely lead to a significant amount of elimination product due to the sterically hindered secondary halide.

Significance of Menthane-Type Structural Motifs in Stereochemical Studies

The this compound structure is closely related to the p-menthane (B155814) skeleton, a common motif in natural products, most notably menthol (B31143). This structural similarity makes it an excellent model for studying the principles of conformational analysis in disubstituted cyclohexanes. The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.

For this compound, two diastereomers exist: cis and trans.

In the trans isomer, the methoxy (B1213986) and isopropyl groups are on opposite faces of the cyclohexane ring. In the most stable chair conformation, both bulky groups will preferentially occupy the more stable equatorial positions, thus minimizing unfavorable 1,3-diaxial interactions.

In the cis isomer, the substituents are on the same face of the ring. In any chair conformation, one group must be axial while the other is equatorial. Due to the larger steric bulk of the isopropyl group compared to the methoxy group, the conformation where the isopropyl group is equatorial and the methoxy group is axial is the more stable of the two possible chair conformations for the cis isomer.

The energy difference between axial and equatorial conformations is a quantifiable value, and for many substituents, these "A-values" have been experimentally determined. The preference for the equatorial position is a direct consequence of the steric strain that arises from 1,3-diaxial interactions between an axial substituent and the axial hydrogens on the same side of the ring. The larger the substituent, the greater the steric strain and the stronger the preference for the equatorial position. This fundamental concept is a cornerstone of stereochemistry and is frequently illustrated using menthane-type structures.

Scope of Academic Research on this compound and its Analogues

While this compound itself is not the subject of extensive, dedicated academic investigation, its structural motifs and those of its close analogues are frequently employed in a variety of research contexts. The primary focus of academic work involving such molecules is often on fundamental principles rather than on the specific properties of the compound itself.

Key Research Areas:

Conformational Analysis: As detailed above, the cis and trans isomers of this compound serve as excellent models for teaching and researching the principles of conformational analysis in disubstituted cyclohexanes.

Spectroscopic Studies: The distinct stereochemical and conformational differences between the cis and trans isomers would be readily observable by nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts and coupling constants of the ring protons, particularly the proton at C1, would differ significantly between the two isomers, providing a practical example for the application of NMR in stereochemical assignment.

Synthetic Methodology: The synthesis of this compound via methods like the Williamson ether synthesis can be used to assess the efficiency and selectivity of new catalysts or reaction conditions for ether formation.

Mechanistic Probes: In studies of reaction mechanisms, particularly those involving neighboring group participation or the influence of steric hindrance on reaction rates, substituted cyclohexane ethers can act as valuable probes to elucidate the stereoelectronic requirements of a given transformation.

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H20O |

| Molecular Weight | 156.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 112548-32-0 |

| Appearance | Colorless liquid (predicted) |

Structure

3D Structure

Properties

CAS No. |

112548-32-0 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

1-methoxy-4-propan-2-ylcyclohexane |

InChI |

InChI=1S/C10H20O/c1-8(2)9-4-6-10(11-3)7-5-9/h8-10H,4-7H2,1-3H3 |

InChI Key |

VYOMKQBPPSPKOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxy 4 Propan 2 Yl Cyclohexane

Established Ether Synthesis Approaches Applied to Cyclohexyl Systems

Traditional methods for ether synthesis have been widely applied to cyclic systems like cyclohexane (B81311), providing reliable routes to compounds such as 1-methoxy-4-(propan-2-yl)cyclohexane.

Williamson Ether Synthesis for Alkyl Cyclohexyl Ethers

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an S\sub{N}2 reaction between an alkoxide and an alkyl halide. ucla.edumasterorganicchemistry.comkhanacademy.org In the context of synthesizing this compound, this involves the reaction of a 4-(propan-2-yl)cyclohexanolate salt with a methyl halide (e.g., methyl iodide).

The reaction begins with the deprotonation of 4-(propan-2-yl)cyclohexanol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic methyl group of the methyl halide in a bimolecular nucleophilic substitution (S\sub{N}2) mechanism. masterorganicchemistry.com The stereochemical outcome of this reaction is an inversion of configuration at the electrophilic carbon. However, since the reaction occurs on the methyl halide, the stereochemistry of the parent cyclohexanol (B46403) is retained in the final ether product.

The stereochemistry of the starting 4-(propan-2-yl)cyclohexanol (cis or trans) will therefore dictate the stereochemistry of the resulting this compound. For instance, starting with cis-4-(propan-2-yl)cyclohexanol will yield cis-1-methoxy-4-(propan-2-yl)cyclohexane.

| Starting Alcohol | Reagents | Product | Key Features |

|---|---|---|---|

| cis-4-(propan-2-yl)cyclohexanol | 1. NaH 2. CH3I | cis-1-methoxy-4-(propan-2-yl)cyclohexane | Retention of stereochemistry at the cyclohexane ring. |

| trans-4-(propan-2-yl)cyclohexanol | 1. NaH 2. CH3I | trans-1-methoxy-4-(propan-2-yl)cyclohexane | Retention of stereochemistry at the cyclohexane ring. |

Alkoxymercuration-Demercuration Routes for Cyclohexane Ether Formation

Alkoxymercuration-demercuration offers an alternative pathway to ethers from alkenes, avoiding the use of strong acids and the potential for carbocation rearrangements. This two-step process can be applied to the synthesis of this compound starting from 4-(propan-2-yl)cyclohexene.

In the first step, the alkene reacts with mercuric trifluoroacetate (B77799) in the presence of methanol (B129727). The methanol acts as the nucleophile, attacking the intermediate mercurinium ion. This addition follows Markovnikov's rule, with the methoxy (B1213986) group adding to the more substituted carbon of the double bond. In the case of a symmetrically substituted alkene like 4-(propan-2-yl)cyclohexene, the regioselectivity is not a factor. The stereochemistry of the addition is anti, meaning the methoxy group and the mercury-containing group add to opposite faces of the double bond.

Adaptations and Optimizations for Methoxycyclohexane Synthesis

Several adaptations can be employed to optimize the synthesis of methoxycyclohexanes. In the Williamson ether synthesis, the use of a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between the aqueous alkoxide and the organic alkyl halide, improving reaction rates and yields. utahtech.eduyoutube.comchempedia.infofrancis-press.comsemanticscholar.org

Another powerful method for ether synthesis that offers mild conditions and stereochemical control is the Mitsunobu reaction. wikipedia.orgorganic-synthesis.comorganic-chemistry.orgorgsyn.orgnih.gov This reaction allows for the conversion of an alcohol to an ether using triphenylphosphine (B44618) (PPh\sub{3}) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center. This provides a strategic advantage for synthesizing specific stereoisomers. For example, starting with cis-4-(propan-2-yl)cyclohexanol would yield trans-1-methoxy-4-(propan-2-yl)cyclohexane.

| Starting Alcohol | Reagents | Product | Key Stereochemical Outcome |

|---|---|---|---|

| cis-4-(propan-2-yl)cyclohexanol | CH3OH, PPh3, DEAD | trans-1-methoxy-4-(propan-2-yl)cyclohexane | Inversion of stereochemistry |

| trans-4-(propan-2-yl)cyclohexanol | CH3OH, PPh3, DEAD | cis-1-methoxy-4-(propan-2-yl)cyclohexane | Inversion of stereochemistry |

Stereoselective and Enantioselective Synthetic Strategies

Controlling the stereochemistry of the cyclohexane ring is crucial for obtaining specific isomers of this compound. This can be achieved through various stereoselective and enantioselective approaches.

Control of Cyclohexane Ring Stereochemistry in Ether Formation

The stereochemical outcome of the etherification is often predetermined by the stereochemistry of the starting 4-(propan-2-yl)cyclohexanol. Therefore, the stereoselective synthesis of this alcohol is a key step. The reduction of 4-(propan-2-yl)cyclohexanone can be controlled to favor either the cis or trans alcohol.

For example, reduction with bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), typically results in the axial attack of the hydride, leading to the formation of the equatorial alcohol, which is the cis-isomer. Conversely, reduction with smaller hydride reagents, like sodium borohydride, can favor the formation of the more stable equatorial alcohol, which in this case is the trans-isomer where the hydroxyl group is equatorial. Biocatalytic reductions using certain fungi have also been shown to be highly stereoselective, predominantly yielding the trans-alcohol. jst.go.jp

Chiral Induction and Asymmetric Synthesis of Cyclohexane Derivatives

To obtain enantiomerically pure this compound, asymmetric synthesis strategies are necessary. One approach involves the use of a chiral auxiliary. A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction in a stereoselective manner, after which the auxiliary is removed. researchgate.netscilit.combeilstein-journals.org

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of substituted cyclohexanes. nih.govnih.govresearchgate.netlookchem.comresearchgate.net Chiral amines or Brønsted acids can catalyze cascade reactions to construct the cyclohexane ring with high enantioselectivity.

Another strategy is asymmetric hydrogenation of a suitable prochiral precursor. For instance, the asymmetric hydrogenation of 4-(propan-2-yl)phenol could, in principle, yield a chiral 4-(propan-2-yl)cyclohexanol, which can then be converted to the desired ether. dicp.ac.cnnih.gov The choice of chiral catalyst, typically a transition metal complex with a chiral ligand, is critical for achieving high enantiomeric excess.

Enantiomeric Enrichment in Alkyl Cyclohexyl Ether Synthesis

The synthesis of specific stereoisomers of substituted cyclohexanes like this compound is a significant challenge in organic chemistry. Enantiomerically enriched chiral cyclohexanes are valuable building blocks for biologically active molecules. researchgate.net Achieving enantiomeric enrichment in the synthesis of alkyl cyclohexyl ethers can be approached through various strategies, including the use of chiral catalysts that can selectively perform transformations on prochiral substrates.

One powerful strategy for installing functionality in C(sp³)–H rich molecules is through enantioselective C–H bond oxidation. researchgate.net For instance, aminopyridine manganese catalysts have been successfully used for the site- and enantioselective oxidation of strong C–H bonds in monosubstituted cyclohexanes using hydrogen peroxide. researchgate.net Computational studies suggest these reactions proceed via a hydrogen atom transfer followed by an electron transfer, creating a chiral cationic intermediate that leads to the desired product. researchgate.net This approach allows for the desymmetrization of meso-compounds or the kinetic resolution of racemates, providing access to chiral intermediates that can be converted to specific enantiomers of compounds like this compound.

Another approach involves the catalytic asymmetric transformation of versatile building blocks. Bicyclobutanes, for example, have been used in catalytic asymmetric transformations to generate enantiopure bioisosteric molecules, which are structurally similar to common chemical motifs. acs.org These methods, while not directly producing alkyl cyclohexyl ethers, create chiral cyclohexane cores that can be further functionalized.

The table below summarizes selected data on enantioselective oxidation of substituted cyclohexanes, a key step in producing chiral precursors for compounds like this compound.

| Substrate | Catalyst System | Oxidant | Product | Enantiomeric Excess (ee) |

| Monosubstituted Cyclohexane | (S,S)−Mn(OTf)₂(TIPS-ecp) | H₂O₂ / Acetic Acid | Chiral Cyclohexanone | Up to >99% ee |

| Cyclohexyl-3,5-meso-diether | Chiral Mn-oxo species | H₂O₂ | Desymmetrized 3-methoxycyclohexanone | Up to >99% ee |

Innovative and Sustainable Synthetic Approaches

Modern synthetic chemistry is increasingly driven by the need for innovative and environmentally benign methodologies. The synthesis of ethers, including this compound, is being re-evaluated through the lens of sustainability, leading to the development of novel approaches that minimize waste and energy consumption.

Green Chemistry Principles in Ether Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net Key principles applicable to ether synthesis include the use of catalysts over stoichiometric reagents, maximizing atom economy, using safer solvents, and employing energy-efficient methods. nih.gov Traditional ether synthesis methods, like the Williamson ether synthesis, often involve strong bases, organic solvents, and sometimes high temperatures, which can be environmentally problematic. sid.irtsijournals.com Consequently, research has focused on greener alternatives.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering advantages such as dramatically reduced reaction times, improved yields, and enhanced energy efficiency. tsijournals.comrsc.org The application of microwave irradiation to ether synthesis has been shown to be highly effective. For example, the Williamson ether synthesis protocol can be performed under microwave irradiation, often leading to excellent yields in minutes rather than hours. sid.irrroij.com

Furthermore, combining microwave heating with solvent-free conditions represents a significant step towards a more sustainable process. rsc.org In these methods, the reactants are often adsorbed onto a solid support or ground together, eliminating the need for potentially toxic and volatile organic solvents. sid.ir For instance, the O-alkylation of alcohols and phenols has been achieved using CsF-Celite under microwave irradiation in the absence of a solvent. rroij.com

The following table presents examples of microwave-assisted ether synthesis, highlighting the efficiency of this green methodology.

| Reactants | Catalyst/Base | Conditions | Reaction Time | Yield | Reference |

| Alcohols + Alkyl Halides | NaOH | Microwave | < 5 min | 78-100% | tsijournals.com |

| Phenols + Dimethyl Sulfate | K₂CO₃ | Microwave, CH₃)₂CO | N/A | Good to excellent | rroij.com |

| Alcohols + Aryl Halides | K₂CO₃ | Microwave, DMSO | < 10 min | N/A | rroij.com |

| Aliphatic/Aromatic Alcohols + Alkyl Halides | CsF-Celite | Microwave, Solvent-free | N/A | N/A | rroij.com |

Catalysis is a cornerstone of green chemistry, enabling reactions with high selectivity and efficiency. nih.gov In the context of synthesizing complex molecules like this compound, catalytic systems for the derivatization of the cyclohexane ring are crucial. These systems can introduce functional groups or build new ring systems with high degrees of control.

Gold(I) catalysis, for instance, has been documented for its efficiency in the chemoselective [2σ+2π]-cycloaddition of bicyclo[1.1.0]butanes and electron-rich allenes. acs.org This protocol allows for the synthesis of a wide range of densely functionalized bicyclo[2.1.1]hexanes in high yields. acs.org While not directly forming the target ether, this method exemplifies how catalysis can create complex cyclohexane derivatives that serve as versatile intermediates. acs.org The versatility of such catalytic systems allows for the accommodation of various functional groups, providing a robust platform for further synthetic manipulations. acs.orgacs.org

Derivatization Strategies for Enhancing Synthetic Pathways

The strategic derivatization of intermediates is a key element in modern organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. For cyclohexane derivatives, functional groups installed on the ring can be manipulated to build molecular complexity. acs.org

The products of the gold-catalyzed cycloaddition mentioned earlier, for example, are densely functionalized bicyclo[2.1.1]cyclohexanes that possess significant potential for further derivatization. acs.orgacs.org These structures can undergo a variety of chemical manipulations. For instance, a bromoarene moiety on the cyclohexane derivative can be subjected to Suzuki cross-coupling reactions to form biaryl structures, demonstrating the potential to conjugate the cyclohexane core with other complex fragments. acs.org

Stereochemistry and Conformational Analysis of 1 Methoxy 4 Propan 2 Yl Cyclohexane

Isomeric Forms and Stereoisomeric Relationships

The substitution pattern at carbons 1 and 4 creates two stereocenters, leading to the existence of geometric isomers.

1-Methoxy-4-(propan-2-yl)cyclohexane exists as two primary geometric isomers: cis and trans. These isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. mvpsvktcollege.ac.inoregonstate.edu

cis-1-Methoxy-4-(propan-2-yl)cyclohexane : In this isomer, the methoxy (B1213986) and isopropyl groups are on the same side of the cyclohexane (B81311) ring. Due to a plane of symmetry that passes through carbons 1 and 4 and bisects the molecule, the cis isomer is an achiral meso compound. libretexts.org

trans-1-Methoxy-4-(propan-2-yl)cyclohexane : Here, the two substituent groups are on opposite sides of the ring. This arrangement eliminates the plane of symmetry present in the cis isomer. Consequently, the trans isomer is chiral and exists as a pair of enantiomers, which are non-superimposable mirror images of each other. libretexts.orgmasterorganicchemistry.com

The relationship between these forms is that the cis isomer is a diastereomer of both enantiomers of the trans form. oregonstate.edulibretexts.org

The stereochemistry of these isomers is described using both relative and absolute terms.

Relative Stereochemistry : The terms cis and trans are used to define the relative orientation of the substituents. In the cis isomer, both groups point to the same face of the ring, while in the trans isomer, they point to opposite faces. mvpsvktcollege.ac.in

Absolute Stereochemistry : The Cahn-Ingold-Prelog (R/S) system is used to assign the absolute configuration at each chiral center. This is applicable to the chiral trans isomer. The two enantiomers of trans-1-methoxy-4-(propan-2-yl)cyclohexane can be designated based on the (R) or (S) configuration at the C-1 and C-4 positions. For two molecules with the same connectivity, the enantiomer will always have the opposite R/S configuration at all stereocenters. masterorganicchemistry.com

Cyclohexane Ring Conformational Preferences

The cyclohexane ring is not planar and adopts various conformations to minimize strain, with the chair conformation being the most stable. msu.eduslideshare.net The presence of substituents significantly influences the equilibrium between these conformations.

Cyclohexane and its derivatives exist predominantly in a low-energy chair conformation. libretexts.orgacs.org This conformation can undergo a "ring flip" to an alternative chair conformation of equal energy for the parent cyclohexane. studylib.netlumenlearning.com In substituted cyclohexanes, however, the two chair conformers are typically not equal in energy. libretexts.org The molecule will exist as an equilibrium mixture of the two interconverting chair forms, with the equilibrium favoring the more stable conformer. lumenlearning.com

For this compound, the stability of each conformer is determined by the positions—axial or equatorial—of the methoxy and isopropyl groups. libretexts.org

In a chair conformation, substituents can occupy two types of positions: axial (perpendicular to the approximate plane of the ring) or equatorial (pointing away from the ring's perimeter). lumenlearning.comfiveable.me Equatorial positions are generally more stable for substituents because they minimize steric hindrance, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. lumenlearning.comlumenlearning.com

The preference for the equatorial position is quantified by the conformational energy, or "A-value," which represents the energy difference between the axial and equatorial conformers for a given substituent. masterorganicchemistry.comwikipedia.org A larger A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial position. masterorganicchemistry.com

| Substituent | A-Value (kcal/mol) |

| Methoxy (-OCH₃) | ~0.6 |

| Isopropyl (-CH(CH₃)₂) | ~2.1 |

Data sourced from multiple references. masterorganicchemistry.comoregonstate.edustackexchange.com

The isopropyl group has a significantly higher A-value than the methoxy group, indicating it is sterically bulkier and has a much stronger preference for the equatorial position. libretexts.org This differential governs the conformational equilibrium for the cis and trans isomers:

cis Isomer : In the cis-1,4 isomer, one substituent must be axial and the other equatorial (ae or ea). 182.160.97 Due to the large A-value of the isopropyl group, the equilibrium will strongly favor the conformation where the isopropyl group is equatorial and the methoxy group is axial. chegg.com

trans Isomer : The trans-1,4 isomer can exist in a diequatorial (ee) or a diaxial (aa) conformation. 182.160.97 The diequatorial conformer is vastly more stable, as the diaxial form would introduce significant steric strain from both groups, totaling approximately 2.7 kcal/mol (the sum of their A-values). Therefore, the equilibrium lies almost entirely toward the diequatorial conformation.

The interconversion between the two chair conformations, known as ring inversion or ring flipping, is a dynamic process that occurs rapidly at room temperature. fiveable.me This process requires passing through higher-energy transition states, such as the half-chair conformation. For cyclohexane, the energy barrier to this inversion is approximately 10–11 kcal/mol. While the presence of substituents can slightly alter this barrier, its primary effect is on the relative energies of the two chair conformers, thus shifting the position of the conformational equilibrium. studylib.net

Stereochemical Resolution Techniques

The separation of stereoisomers, particularly enantiomers and diastereomers, of this compound is a critical aspect of its stereochemical analysis. Due to their identical physical properties in an achiral environment, the resolution of enantiomers requires chiral recognition. Diastereomers, having different physical properties, can often be separated by conventional chromatographic techniques, although their structural similarity can still present challenges. This section explores the chromatographic and derivatization-based methods applicable to the stereochemical resolution of this compound.

Chromatographic Separation of Enantiomers and Diastereomers

Chromatography is a powerful technique for the separation of stereoisomers. The choice of chromatographic method and stationary phase is crucial for achieving successful resolution. For the enantiomers of this compound, direct separation requires the use of a chiral stationary phase (CSP). In contrast, the diastereomers (cis and trans isomers) can typically be separated on achiral stationary phases due to their differing physical and chemical properties.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the separation of volatile compounds like this compound. For the separation of its diastereomers (cis and trans), standard achiral capillary columns, such as those with polysiloxane-based stationary phases of varying polarity, can be employed. The separation is based on the differences in boiling points and interactions with the stationary phase.

For the resolution of the enantiomers, a chiral stationary phase is necessary. Cyclodextrin-based CSPs are widely used for the enantiomeric separation of a variety of chiral molecules, including cyclic compounds. These CSPs are capable of forming transient diastereomeric inclusion complexes with the enantiomers, leading to different retention times.

Chiral Stationary Phases for GC: Modified cyclodextrins, such as those derivatized with alkyl or acyl groups, are effective for the separation of cyclic compounds. The choice of the specific cyclodextrin (B1172386) derivative and the operating conditions (temperature program, carrier gas flow rate) are critical for achieving optimal separation.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a versatile platform for the separation of both diastereomers and enantiomers of this compound.

Separation of Diastereomers: The cis and trans diastereomers can be separated using normal-phase HPLC on a silica (B1680970) gel column or reversed-phase HPLC on a C18 column. The choice between normal-phase and reversed-phase depends on the polarity of the isomers and the desired selectivity. The separation of diastereomers of similar cyclic compounds, such as menthol (B31143) derivatives, has been successfully achieved using both techniques.

Separation of Enantiomers: Similar to GC, the enantiomeric resolution of this compound by HPLC requires a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds. These phases operate through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects, to differentiate between enantiomers.

| Chromatographic Method | Stationary Phase | Target Stereoisomers | Principle of Separation |

| Gas Chromatography (GC) | Polysiloxane (achiral) | Diastereomers (cis/trans) | Differences in boiling points and polarity |

| Gas Chromatography (GC) | Cyclodextrin-based (chiral) | Enantiomers | Formation of transient diastereomeric inclusion complexes |

| HPLC (Normal Phase) | Silica Gel (achiral) | Diastereomers (cis/trans) | Differential adsorption based on polarity |

| HPLC (Reversed Phase) | C18 (achiral) | Diastereomers (cis/trans) | Differential partitioning based on hydrophobicity |

| HPLC (Chiral) | Polysaccharide-based (e.g., cellulose, amylose) | Enantiomers | Multiple chiral recognition interactions (H-bonding, etc.) |

Derivatization for Chiral Resolution and Analysis

An alternative to direct chiral chromatography is the conversion of enantiomers into a mixture of diastereomers through derivatization with a chiral resolving agent. The resulting diastereomers can then be separated by standard achiral chromatographic techniques such as GC or HPLC. This indirect method is a powerful tool for both preparative separation and analytical determination of enantiomeric purity.

For a compound like this compound, which lacks functional groups amenable to direct derivatization, a synthetic precursor such as 4-(propan-2-yl)cyclohexanol would be the target for this approach. The hydroxyl group of the precursor alcohol can be reacted with a variety of chiral derivatizing agents to form diastereomeric esters or urethanes.

Common Chiral Derivatizing Agents for Alcohols:

(R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid): Reacts with alcohols to form diastereomeric esters. The resulting esters can be analyzed by NMR spectroscopy (Mosher's method) or separated by chromatography.

(1S)-(+)-Camphanic chloride: Forms diastereomeric esters with alcohols, which are often crystalline and can be separated by crystallization or chromatography.

Chiral isocyanates: Reagents like (R)-(+)-1-phenylethyl isocyanate react with alcohols to form diastereomeric carbamates, which can be readily separated by HPLC.

The selection of the derivatizing agent depends on the specific properties of the analyte and the analytical or preparative goals. The formation of the diastereomeric derivatives introduces a second chiral center, leading to compounds with distinct physical properties, including different retention characteristics in chromatography.

Illustrative Example of Derivatization and Separation:

The resolution of a racemic mixture of 4-(propan-2-yl)cyclohexanol can be achieved by esterification with an enantiomerically pure chiral acid, such as (R)-MTPA. The resulting diastereomeric esters, (R)-MTPA-(R)-alcohol and (R)-MTPA-(S)-alcohol, can then be separated on a standard achiral HPLC column. Subsequent hydrolysis of the separated diastereomeric esters would yield the individual enantiomers of the alcohol, which could then be methylated to produce the enantiopure forms of this compound.

| Chiral Derivatizing Agent | Functional Group Targeted | Resulting Diastereomer | Separation Technique |

| (R)- or (S)-MTPA | Hydroxyl (in precursor) | Ester | HPLC, GC, NMR Analysis |

| (1S)-(+)-Camphanic chloride | Hydroxyl (in precursor) | Ester | HPLC, Crystallization |

| (R)-(+)-1-Phenylethyl isocyanate | Hydroxyl (in precursor) | Carbamate | HPLC |

Reaction Mechanisms and Reactivity Studies of 1 Methoxy 4 Propan 2 Yl Cyclohexane

Ether Cleavage Mechanisms

Ethers are generally characterized by their low reactivity, which makes them suitable as solvents for many chemical reactions. However, the carbon-oxygen bond can be cleaved under forcing conditions, typically in the presence of strong acids. fiveable.me The mechanism of this cleavage is highly dependent on the structure of the alkyl groups attached to the oxygen atom. For 1-methoxy-4-(propan-2-yl)cyclohexane, the ether linkage involves a methyl group and a secondary substituted cyclohexyl group, leading to several possible reaction pathways.

Acid-Catalyzed Cleavage: SN1, SN2, and E1 Pathways for Substituted Cyclohexyl Ethers

The cleavage of ethers by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a classic nucleophilic substitution reaction. acs.org The reaction is initiated by the protonation of the ether oxygen, which converts the methoxy (B1213986) group into a good leaving group (methanol). nih.gov Following this activation step, the reaction can proceed via SN1, SN2, or E1 mechanisms, depending on the structure of the ether and the reaction conditions. acs.org

SN2 Pathway : In this bimolecular mechanism, the halide nucleophile (e.g., I⁻ or Br⁻) attacks one of the electrophilic carbon atoms adjacent to the protonated oxygen. fiveable.me For an unsymmetrical ether like this compound, the attack can occur at two positions: the methyl carbon or the C1 carbon of the cyclohexane (B81311) ring. Nucleophilic attack at the sterically unhindered methyl carbon is generally favored, leading to the formation of methyl halide and 4-(propan-2-yl)cyclohexan-1-ol. fiveable.me Attack at the more sterically hindered secondary cyclohexyl carbon is significantly slower.

SN1 Pathway : A unimolecular pathway becomes competitive if a stable carbocation intermediate can be formed. acs.orgresearchgate.net In the case of this compound, the departure of methanol (B129727) from the protonated ether would generate a secondary carbocation on the cyclohexane ring. While secondary carbocations are more stable than primary ones, they are generally not stable enough to make the SN1 pathway dominant under typical ether cleavage conditions unless there is no possibility for an SN2 reaction. researchgate.net Ethers with tertiary, benzylic, or allylic groups are much more likely to cleave via an SN1 mechanism due to the formation of highly stabilized carbocation intermediates. acs.org

E1 Pathway : The E1 mechanism is a potential side reaction that competes with the SN1 pathway, particularly when a stable carbocation can be formed and the nucleophile is weakly basic. acs.org After the formation of the secondary cyclohexyl carbocation, a proton can be eliminated from an adjacent carbon (C2 or C6) to form an alkene. This would result in the formation of 4-(propan-2-yl)cyclohex-1-ene. This pathway is more likely with non-nucleophilic strong acids. acs.org

The dominant mechanism for this compound with HBr or HI is the SN2 pathway, with the nucleophile attacking the methyl group due to lower steric hindrance.

| Reaction Pathway | Key Intermediate | Cyclohexane-Derived Product | Methyl-Derived Product | General Conditions |

|---|---|---|---|---|

| SN2 (Attack at Methyl) | Protonated Ether | 4-(propan-2-yl)cyclohexan-1-ol | Methyl Halide (e.g., CH3I) | HBr or HI, heat |

| SN2 (Attack at Cyclohexyl) | Protonated Ether | 1-halo-4-(propan-2-yl)cyclohexane | Methanol | Less favored due to steric hindrance |

| SN1 | Secondary Cyclohexyl Carbocation | 1-halo-4-(propan-2-yl)cyclohexane and 4-(propan-2-yl)cyclohexan-1-ol | Methanol | Conditions favoring carbocation stability (e.g., polar protic solvents) |

| E1 | Secondary Cyclohexyl Carbocation | 4-(propan-2-yl)cyclohex-1-ene | Methanol | Strong, non-nucleophilic acids; higher temperatures |

Regioselectivity and Stereoselectivity in Ether Cleavage Reactions

Regioselectivity in the acid-catalyzed cleavage of unsymmetrical ethers is determined by the competition between the available reaction pathways. As noted, the SN2 reaction overwhelmingly favors attack at the less sterically hindered carbon atom. fiveable.me Therefore, the reaction of this compound with HI or HBr is highly regioselective, yielding 4-(propan-2-yl)cyclohexan-1-ol and a methyl halide.

Stereoselectivity becomes a critical consideration when the reaction occurs at a stereocenter. The C1 carbon of this compound is a stereocenter in the cis and trans isomers of the molecule.

If the SN2 reaction were to occur at the C1 carbon, it would proceed with an inversion of configuration, a hallmark of the SN2 mechanism. chemistrysteps.com

If the reaction were to proceed via an SN1 mechanism, it would involve a planar carbocation intermediate. The subsequent attack by the nucleophile could occur from either face, leading to a racemic or diastereomeric mixture of products and a loss of stereochemical information. researchgate.net

The stereochemical disposition of the methoxy group (axial vs. equatorial) can also influence reactivity. For SN2 reactions on a cyclohexane ring, an axial leaving group is generally more accessible for the required 180° backside attack by the nucleophile compared to an equatorial group. chemistrysteps.com However, since the preferred site of attack is the methyl group, the stereochemistry at C1 is typically retained in the resulting alcohol product.

Intramolecular Cleavage Reactions in Cyclic Ether Systems

While this compound is not a cyclic ether in the sense of the oxygen being part of the ring (like in tetrahydrofuran), the principles of intramolecular reactions are relevant if other functional groups are present on the molecule. Intramolecular reactions are favored when a stable five- or six-membered ring can be formed in the transition state.

For the parent molecule, intramolecular cleavage is not a plausible pathway. However, if a derivative contained a suitably positioned nucleophile (e.g., a hydroxyl or carboxyl group), an acid-catalyzed intramolecular cyclization could occur. For instance, if a hydroxyl group were present at the C4 position of the isopropyl group, protonation of the ether could be followed by an intramolecular SN2 attack by the hydroxyl group, displacing methanol and forming a bicyclic ether. Such reactions are common in polyol systems, where intramolecular dehydration can lead to the formation of stable cyclic ethers.

Functional Group Transformations and Derivatization Reactions

Beyond ether cleavage, the different moieties of this compound can undergo specific transformations. Derivatization is a process where a compound is converted into a new derivative, often to alter its properties for analysis or to prepare it for subsequent reactions. fiveable.me

Reactivity at the Isopropyl and Methoxy Moieties

Isopropyl Moiety : The isopropyl group is a saturated alkyl substituent and is generally unreactive. Its most accessible reaction is free-radical halogenation, which occurs preferentially at the tertiary carbon-hydrogen (C-H) bond. wikipedia.org The tertiary C-H bond is weaker than secondary or primary C-H bonds, and the resulting tertiary radical is more stable. libretexts.org Treatment with a reagent like N-bromosuccinimide (NBS) in the presence of light or a radical initiator would selectively introduce a bromine atom at the tertiary position, yielding 1-methoxy-4-(1-bromo-1-methylethyl)cyclohexane.

Methoxy Moiety : The methoxy group's primary reactivity is O-demethylation via the ether cleavage mechanisms described previously. nih.gov Another potential reaction involves radical-based cleavage. For example, selective cleavage of methoxy groups adjacent to hydroxyl groups can be achieved through a radical hydrogen abstraction, although this specific reaction is not directly applicable to the parent compound. nih.gov The methoxy group itself is generally resistant to oxidation under mild conditions but can be cleaved under strongly oxidative or reductive protocols.

| Moiety | Reaction Type | Typical Reagents | Primary Product |

|---|---|---|---|

| Isopropyl | Free-Radical Bromination | N-Bromosuccinimide (NBS), light (hν) | 1-methoxy-4-(1-bromo-1-methylethyl)cyclohexane |

| Methoxy | O-Demethylation (Ether Cleavage) | HI or HBr | 4-(propan-2-yl)cyclohexan-1-ol |

Transformations of the Cyclohexane Ring

The cyclohexane ring, while saturated, can undergo several transformations under specific catalytic conditions.

Dehydrogenation : One of the most significant transformations is catalytic dehydrogenation to form an aromatic ring. In the presence of a catalyst such as palladium on carbon (Pd/C) at high temperatures, the cyclohexane ring can be oxidized to an aromatic ring, eliminating hydrogen gas. nih.gov This reaction would convert this compound into 1-methoxy-4-isopropylbenzene (4-isopropylanisole). This process is a key method for synthesizing substituted aromatic compounds from saturated carbocyclic precursors. nih.gov

Oxidation : The C-H bonds of the cyclohexane ring can be oxidized. Catalytic oxidation using various transition metal catalysts can introduce hydroxyl or carbonyl groups onto the ring. mdpi.com This process is often difficult to control and may lead to a mixture of products, with oxidation occurring at various secondary carbon atoms. The presence of the ether and isopropyl groups would influence the regioselectivity of such an oxidation.

Ring Opening : Under hydrogenolysis conditions, which involve high pressures of hydrogen and a metal catalyst (e.g., iridium, platinum), the carbon-carbon bonds of the cyclohexane ring can be cleaved. acs.org This destructive process opens the ring to form substituted acyclic alkanes. The position of the ring opening can be influenced by the steric and electronic effects of the substituents on the ring.

Absence of Specific Research Data on this compound

A thorough review of available scientific literature reveals a significant lack of specific studies on the reaction mechanisms, reactivity, and kinetic or thermodynamic properties of this compound. Consequently, detailed research findings, including kinetic and thermodynamic data tables, for section "4.3. Mechanistic Insights from Kinetic and Thermodynamic Studies" cannot be provided at this time.

General chemical and physical properties of the compound are available in public databases. For instance, PubChem provides basic information such as its molecular formula (C10H20O) and computed properties. nih.gov However, this information does not extend to the specific mechanistic, kinetic, or thermodynamic data required for the requested article.

Research on related but structurally distinct compounds, such as the gas-phase elimination kinetics of 1,1-dimethoxycyclohexane, has been conducted. researchgate.net These studies offer insights into the reaction mechanisms of similar cyclic ethers but are not directly applicable to this compound. The presence of the isopropyl group and the single methoxy substituent in the target compound would significantly influence its reactivity and reaction pathways, making direct extrapolation of data from other molecules scientifically unsound.

Further investigation into broader topics like the reactivity of methoxyflavones also proved to be irrelevant to the specific chemical structure of this compound. mdpi.comresearchgate.net

At present, there is no published research that would allow for a detailed and scientifically accurate discussion of the mechanistic insights from kinetic and thermodynamic studies of this compound as outlined in the user's request.

In mass spectrometry, the molecule would be expected to undergo fragmentation patterns typical for ethers and substituted cyclohexanes. This would likely involve cleavage of the C-O bond and fragmentation of the cyclohexane ring.

However, without specific experimental data, a detailed and accurate analysis as required by the provided outline cannot be constructed. Authoritative scientific articles require validated data from experimental measurements.

Therefore, the requested article focusing solely on the spectroscopic characterization and structural elucidation of "this compound" cannot be generated at this time due to the absence of the necessary primary scientific data.

Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography of 1-Methoxy-4-(propan-2-yl)cyclohexane Derivatives and Analogues

A notable example is the X-ray crystal and molecular structure determination of (+)-(1S,2R,5S)-1-(2-tricyanovinyl-1H-pyrrol-1-yl methoxy)-2-isopropyl-5-methylcyclohexane. cnr.it This compound is a derivative of a methoxy-menthol, sharing the core substituted cyclohexane (B81311) ring with this compound, with the addition of a methyl group. The study of this derivative provides a detailed view of the conformational preferences of the cyclohexane ring when substituted with a methoxy (B1213986) and an isopropyl group.

In the solid state, the cyclohexane ring of this menthol (B31143) derivative adopts a stable chair conformation. cnr.it This is the generally preferred conformation for cyclohexane and its derivatives as it minimizes both angle strain and torsional strain. The bulky isopropyl and the methoxy-containing substituent are observed to occupy equatorial positions. This arrangement is consistent with the general principles of conformational analysis of substituted cyclohexanes, where larger substituents preferentially occupy equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions.

The detailed crystallographic data for this analogue provides precise bond lengths, bond angles, and torsion angles, which collectively define the exact geometry of the molecule. This information is crucial for understanding the steric and electronic effects of the substituents on the cyclohexane ring's structure.

Below is a table summarizing key crystallographic information for the studied menthol derivative, which serves as a valuable analogue for understanding the structural characteristics of this compound.

| Parameter | Value |

| Compound Name | (+)-(1S,2R,5S)-1-(2-tricyanovinyl-1H-pyrrol-1-yl methoxy)-2-isopropyl-5-methylcyclohexane |

| Molecular Formula | C |

| Crystal System | Orthorhombic |

| Space Group | P2 |

| Conformation of Cyclohexane | Chair |

| Orientation of Isopropyl Group | Equatorial |

| Orientation of Methoxy-containing Group | Equatorial |

The structural elucidation of this analogue underscores the importance of X-ray crystallography in providing definitive conformational information that complements spectroscopic techniques. The findings from this study strongly suggest that this compound would also adopt a chair conformation with the isopropyl and methoxy groups in equatorial positions to achieve maximum thermodynamic stability.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. For a substituted cyclohexane (B81311) like 1-methoxy-4-(propan-2-yl)cyclohexane, these methods are crucial for elucidating the subtle interplay of steric and electronic effects that govern its behavior.

Ab Initio and Density Functional Theory (DFT) for Electronic Structure and Energetics

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum chemical methods used to study molecular systems. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. ijert.org DFT, on the other hand, utilizes the electron density to calculate the energy of a system, offering a balance between accuracy and computational cost that makes it particularly suitable for studying larger molecules like cyclohexane derivatives. jkps.or.krrsc.org

For this compound, these calculations can provide detailed information about its electronic structure, including orbital energies, charge distribution, and molecular electrostatic potential. The energetics of the molecule, such as its heat of formation and the relative energies of its different isomers and conformers, can also be accurately determined. acs.org DFT methods, particularly those that incorporate dispersion interactions, have been shown to be reliable for predicting the conformational energies of substituted cyclohexanes. rsc.org

Prediction of Conformational Preferences and Isomeric Stability

The cyclohexane ring is known for its distinct chair conformation, which minimizes both angle and torsional strain. masterorganicchemistry.com In a substituted cyclohexane such as this compound, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by steric interactions, particularly 1,3-diaxial interactions, where an axial substituent experiences steric repulsion with other axial atoms. sapub.orgwikipedia.org

This compound exists as cis and trans stereoisomers, each with two primary chair conformations that can be interconverted through a process known as ring flipping. utexas.edu

In the trans isomer , both the methoxy (B1213986) and isopropyl groups can occupy equatorial positions in one chair conformation. In the other, both would be in axial positions. The diequatorial conformer is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions. libretexts.org

In the cis isomer , one substituent must be axial and the other equatorial in any given chair conformation. The preferred conformation will have the larger isopropyl group in the equatorial position to minimize steric strain. libretexts.org

Computational methods like DFT can be used to calculate the energies of these different conformations, allowing for the prediction of the most stable arrangement and the equilibrium distribution of conformers. jkps.or.krsapub.org

Below is an illustrative table of the predicted relative energies for the conformers of cis and trans-1-methoxy-4-(propan-2-yl)cyclohexane, based on the principles of conformational analysis. The energy values are hypothetical, representing typical energy differences found in similar disubstituted cyclohexanes.

| Isomer | Conformation | Methoxy Position | Isopropyl Position | Predicted Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

| trans | A | Equatorial | Equatorial | 0 | >99 |

| B | Axial | Axial | ~25 | <1 | |

| cis | C | Equatorial | Axial | ~9 | ~3 |

| D | Axial | Equatorial | 0 | ~97 |

Transition State Analysis and Reaction Pathway Elucidation

Quantum chemical calculations are invaluable for studying chemical reactions by allowing for the characterization of transition states—the highest energy point along a reaction coordinate. libretexts.orgresearchgate.net For reactions involving this compound, such as elimination or substitution reactions, computational methods can be used to map out the entire reaction pathway. libretexts.org

For instance, in an E2 elimination reaction, a specific stereochemical arrangement is required where the leaving group and a beta-hydrogen are in an anti-periplanar (diaxial) conformation. libretexts.org Computational analysis can determine the activation energy for such a reaction by calculating the energy of the transition state relative to the reactants. This allows for predictions about reaction rates and the favored reaction pathways for different isomers of the molecule. libretexts.org

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular structures and energies, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. youtube.com

Exploration of Conformational Landscape and Dynamics

MD simulations can be used to explore the conformational landscape of this compound by simulating the movement of its atoms over time. youtube.com This allows for the observation of dynamic processes such as ring flipping and the rotation of substituent groups. nih.gov By analyzing the trajectory of the simulation, it is possible to identify the most populated conformations and the energy barriers between them, providing a more complete picture of the molecule's flexibility and conformational preferences. nih.govstackexchange.com

Solvent Effects on Conformational Equilibria in Computational Models

The surrounding solvent can have a significant impact on the conformational equilibrium of a molecule. nih.gov Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. nih.gov

For this compound, MD simulations with explicit solvent molecules can reveal how interactions such as hydrogen bonding or van der Waals forces with the solvent might stabilize or destabilize certain conformations. nih.govrsc.org This is particularly relevant for understanding how the balance between the different chair conformers might shift in different solvent environments, which can in turn influence the molecule's reactivity and other properties. nih.gov

Molecular Mechanics (MM) and Force Field Calculations

Molecular mechanics (MM) and the associated force field calculations serve as powerful computational tools for investigating the conformational landscapes of molecules. These methods are particularly well-suited for analyzing the structure and energetics of substituted cyclohexanes, such as this compound. By modeling the molecule as a collection of atoms connected by springs, MM calculations can efficiently compute the potential energy of different spatial arrangements, known as conformers. The force field is a set of parameters that defines the energy function, accounting for various types of strain, including bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions.

Applications in Conformational Analysis and Strain Energy Determination

In the context of this compound, molecular mechanics is instrumental in identifying the most stable chair conformations of its cis and trans isomers and quantifying the associated strain energies. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. However, the presence of substituents, such as the methoxy and isopropyl groups, leads to different energetic costs depending on their axial or equatorial positioning.

Substituents in the equatorial position generally experience less steric hindrance and are, therefore, more stable. Conversely, axial substituents can lead to destabilizing 1,3-diaxial interactions, which are steric clashes with other axial atoms on the same side of the ring. The magnitude of this steric strain is dependent on the size of the substituent. For monosubstituted cyclohexanes, this energy difference is often referred to as the "A-value".

For this compound, both cis and trans isomers exist, and each can undergo a ring-flip to interchange its axial and equatorial substituents. Molecular mechanics calculations can determine the strain energy for each of these possible conformations.

The trans isomer can exist in two chair conformations: one with both the methoxy and isopropyl groups in equatorial positions (diequatorial) and, after a ring flip, one with both groups in axial positions (diaxial). The diequatorial conformation is significantly more stable, as it avoids the substantial steric strain from 1,3-diaxial interactions.

The cis isomer also has two primary chair conformations. In both, one substituent is in an axial position while the other is in an equatorial position. A ring flip will interchange the positions of the two groups. To determine the more stable conformer, the relative steric bulk of the methoxy and isopropyl groups must be considered. The isopropyl group is bulkier than the methoxy group, and therefore, the conformation where the isopropyl group is equatorial and the methoxy group is axial is predicted to be the more stable of the two.

Molecular mechanics force fields, such as MM3 or MMFF, are parameterized to reproduce experimental data and can provide quantitative estimates of the strain energies associated with each conformation. These calculations involve summing the energetic contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions to arrive at a total steric energy for a given conformer. By comparing the steric energies of all possible conformations, the lowest energy (most stable) conformation for each isomer can be identified, and the energy difference between conformers can be calculated.

The following table provides representative data on the strain energies for the different conformations of cis- and trans-1-methoxy-4-(propan-2-yl)cyclohexane, based on established A-values for methoxy and isopropyl groups. The total strain energy is estimated by summing the 1,3-diaxial interaction energies for the axial substituents.

| Isomer | Conformation | Methoxy Position | Isopropyl Position | Estimated Strain Energy (kcal/mol) | Relative Stability |

|---|---|---|---|---|---|

| trans | A | Equatorial | Equatorial | ~0 | Most Stable |

| trans | B (after ring-flip) | Axial | Axial | ~2.7 | Least Stable |

| cis | C | Equatorial | Axial | ~2.1 | Less Stable |

| cis | D (after ring-flip) | Axial | Equatorial | ~0.6 | More Stable |

Note: The strain energies presented are estimates based on generalized A-values for methoxy (~0.6 kcal/mol) and isopropyl (~2.1 kcal/mol) groups. Actual values from specific force field calculations for this compound may vary.

Future Research Directions and Emerging Areas

Development of Highly Efficient and Stereoselective Synthetic Routes

The synthesis of specific stereoisomers of 1,4-disubstituted cyclohexanes is a persistent challenge in organic synthesis. For 1-Methoxy-4-(propan-2-yl)cyclohexane, achieving high efficiency and stereoselectivity in its formation is a key area for future investigation. Current synthetic strategies for similar compounds often involve the catalytic hydrogenation of substituted phenols or the etherification of cyclohexanols.

Future research will likely focus on the development of novel catalytic systems that can control the stereochemical outcome of these reactions with greater precision. For instance, the catalytic etherification of 4-isopropylcyclohexanol (B103256) presents a direct route to the target molecule. Advancements in this area could involve the design of chiral catalysts that can selectively produce either the cis or trans isomer of this compound. Biocatalytic approaches, utilizing enzymes such as alcohol dehydrogenases, have shown promise in the stereoselective reduction of ketones to specific alcohol isomers, which could then be converted to the desired ether. mdpi.com The development of enzymatic processes for the direct, stereoselective etherification of 4-isopropylcyclohexanol would represent a significant step forward.

Furthermore, iridium-catalyzed annulation strategies are emerging as powerful tools for the stereoselective construction of cyclohexane (B81311) rings from acyclic precursors. acs.org Adapting such methodologies to incorporate the methoxy (B1213986) and isopropyl functionalities could provide a highly controlled and efficient synthetic pathway. The goal is to develop synthetic routes that are not only high-yielding and stereoselective but also adhere to the principles of green chemistry, minimizing waste and energy consumption.

Integration of Advanced Spectroscopic and Computational Methods for Complex Chirality

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable tools for the conformational analysis of cyclohexane derivatives. researchgate.netnih.gov Future research will likely see the increased application of methods such as 2D NMR (COSY, HMBC, NOESY) and the measurement of spin-spin coupling constants to elucidate the preferred chair conformations and the axial/equatorial orientation of the methoxy and isopropyl groups in both the cis and trans isomers. nih.gov Low-temperature NMR studies can also be employed to slow down the rate of ring interconversion, allowing for the direct observation of individual conformers. nih.gov

The synergy between experimental spectroscopy and computational chemistry is a powerful approach for resolving complex stereochemical problems. rsc.orgresearchgate.net Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to predict the relative energies of different conformers and to calculate theoretical NMR chemical shifts and coupling constants. nih.govmdpi.com These calculated parameters can then be compared with experimental data to provide a detailed and accurate picture of the molecule's structure. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule in solution. mdpi.com The computational prediction of chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), is also becoming increasingly reliable for assigning the absolute configuration of chiral molecules. rsc.orgnih.gov While this compound itself is achiral, these methods are crucial for studying chiral derivatives or related chiral compounds.

Exploration of Novel Reactivity Profiles and Catalytic Transformations for Cyclohexane Ethers

Ethers are generally considered to be relatively unreactive functional groups. However, the activation of C-O bonds in ethers is a growing area of interest in organic synthesis, as it allows for the transformation of these stable linkages into other functional groups. rsc.orgacs.org Future research on this compound and related cyclohexane ethers will likely explore their potential as substrates in novel catalytic transformations.

A key area of investigation will be the catalytic C-O bond activation. recercat.catnih.gov Nickel-catalyzed cross-coupling reactions, for instance, have been shown to be effective for the cleavage of C-O bonds in aryl ethers, and extending these methodologies to saturated cyclic ethers would open up new synthetic possibilities. acs.org This could enable the conversion of the methoxy group in this compound into carbon-carbon or carbon-heteroatom bonds, providing a versatile handle for further molecular elaboration.

Q & A

What are the preferred synthetic routes for 1-Methoxy-4-(propan-2-yl)cyclohexane, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of this compound typically involves acid-catalyzed dehydration or nucleophilic substitution. For example, starting from 1-methyl-4-(propan-2-yl)cyclohexanol, methoxy group introduction can be achieved via Williamson ether synthesis using methyl iodide under basic conditions. Optimization may employ response surface methodology (RSM) or Box-Behnken designs to evaluate variables like temperature, catalyst loading, and reaction time. These statistical approaches minimize experimental trials while maximizing yield .

How can spectroscopic techniques distinguish structural isomers or conformers of this compound?

Methodological Answer:

- NMR : H and C NMR can differentiate axial vs. equatorial substituents by coupling constants and chemical shifts. For example, equatorial methoxy groups exhibit distinct splitting patterns compared to axial positions.

- IR : Stretching frequencies for C-O bonds (~1100 cm) and steric effects on cyclohexane ring vibrations provide conformational insights.

- Mass Spectrometry : Fragmentation patterns (e.g., loss of methoxy or isopropyl groups) aid in structural validation. PubChem data (InChI key:

CMLYGGFIXXLYQT-UHFFFAOYSA-N) provides reference spectra .

How should researchers design experiments to investigate the oxidation kinetics of this compound under varying conditions?

Methodological Answer:

- Experimental Setup : Use a jet-stirred reactor (JSR) or rapid compression machine (RCM) to control temperature (500–1100 K) and pressure (1–20 atm). Monitor intermediates via gas chromatography (GC) or synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PEPICO) for isomer discrimination .

- Variables : Assess equivalence ratios (φ = 0.5–1.0), oxygen concentrations, and catalytic effects (e.g., metal oxides).

- Kinetic Modeling : Integrate CHEMKIN or Cantera with published mechanisms (e.g., cyclohexane oxidation models ), adjusting rate constants for methoxy/isopropyl substituent effects.

How can contradictions in oxidation data (e.g., NTC regime absence/presence) be resolved for substituted cyclohexanes?

Methodological Answer:

Discrepancies often arise from experimental conditions:

- Temperature Ranges : NTC (negative temperature coefficient) behavior is pressure-dependent. High-pressure RCM studies (e.g., 10–20 atm) may suppress NTC, whereas shock tubes (1–5 atm) enhance it .

- Analytical Sensitivity : GC-MS vs. SVUV-PEPICO impacts intermediate detection. Cross-validate using quantum calculations (e.g., CBS-QB3) for isomerization pathways .

- Model Refinement : Incorporate substituent-specific reactions (e.g., methoxy radical formation) into existing kinetic frameworks .

What computational methods predict the conformational stability and steric effects of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to optimize chair vs. boat conformers. Compare steric strain via van der Waals radii overlaps (e.g., 1,3-diaxial interactions between methoxy and isopropyl groups).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., cyclohexane vs. polar aprotic solvents) on conformational equilibria .

- Crystallography : Refine X-ray data with SHELXL to validate predicted geometries .

How do advanced oxidation processes (AOPs) enhance the selectivity of this compound oxidation, and what catalysts are optimal?

Methodological Answer:

- Catalyst Screening : Test nanostructured metals (Au, Pt) or metal oxides (TiO, FeO) in AOPs. Characterize catalysts via XRD (crystallinity), BET (surface area), and TEM (morphology) .

- Mechanistic Studies : Use radical scavengers (e.g., tert-butanol) to identify hydroxyl radical (•OH) vs. direct electron transfer pathways.

- Operando Spectroscopy : Monitor active sites via Raman or XAFS during reaction cycles .

What statistical approaches are recommended for optimizing reaction parameters in catalytic studies of this compound?

Methodological Answer:

- Box-Behnken Design : Evaluate 3–5 variables (e.g., catalyst loading, temperature, solvent ratio) with minimal experiments. Analyze via ANOVA to identify significant factors .

- Response Surface Methodology (RSM) : Generate 3D contour plots to pinpoint optimal conditions (e.g., 71.4°C, 8 min reaction time for similar systems ).

How can researchers reconcile discrepancies in thermodynamic properties (e.g., entropy) between experimental and computational data?

Methodological Answer:

- Excess Thermodynamic Functions : Calculate using experimental vapor-liquid equilibrium (VLE) data and compare with COSMO-RS or UNIFAC predictions. For cyclohexane derivatives, deviations >5% may indicate missing steric parameters .

- Calorimetry : Measure ΔH and heat capacities to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.